4-Oxo-4-(2-oxo-1,2-diphenylethoxy)butanoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

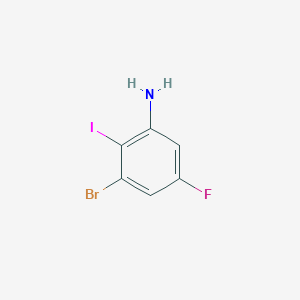

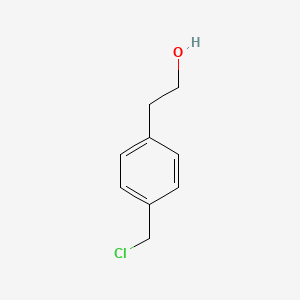

“4-Oxo-4-(2-oxo-1,2-diphenylethoxy)butanoate” is a chemical compound with the molecular formula C18H16O5 . It has an average mass of 312.317 Da and a monoisotopic mass of 312.099762 Da . It is also known by other names such as “Benzoin hemisuccinate” and "Butanoic acid,4- (2-oxo-1,2-diphenylethoxy)-" .

Molecular Structure Analysis

The molecule contains a total of 40 bonds, including 24 non-H bonds, 15 multiple bonds, 8 rotatable bonds, 3 double bonds, and 12 aromatic bonds . It also features 2 six-membered rings, 1 aliphatic carboxylic acid, 1 aliphatic ester, 1 aromatic ketone, and 1 hydroxyl group .

Physical And Chemical Properties Analysis

The compound has a density of 1.3±0.1 g/cm3, a boiling point of 513.8±40.0 °C at 760 mmHg, and a flash point of 187.6±20.8 °C . It has 5 H bond acceptors, 1 H bond donor, and 8 freely rotating bonds . Its ACD/LogP value is 2.96 . The polar surface area is 81 Å2, and the molar volume is 246.5±3.0 cm3 .

科学的研究の応用

Aldose Reductase Inhibition

This compound has been studied for its potential as a multifunctional aldose reductase inhibitor . Aldose reductase (ALR2) is a key enzyme in the polyol pathway, and its inhibition is crucial for alleviating diabetic complications. The compound’s design incorporates the ability to reduce toxic side effects and oxidative stress, making it a promising candidate for diabetes treatment .

Antioxidant Activity

The antioxidant properties of this compound are noteworthy. It has been shown to scavenge free radicals effectively, which is essential in preventing oxidative stress-related cellular damage. This activity suggests its potential application in therapies targeting oxidative stress-induced diseases .

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial activity . They have been tested against a range of Gram-positive and Gram-negative bacteria, as well as the fungal strain Candida albicans. This broad-spectrum activity positions it as a potential lead compound for developing new antimicrobial agents .

tRNA Methyltransferase Inhibition

The compound has been identified as an inhibitor of tRNA (Guanine37-N1)-methyltransferase (TrmD), a novel target for antibacterial drug discovery. Its high affinity for the TrmD binding site makes it a valuable scaffold for designing drugs to combat bacterial resistance .

Antiproliferative Activity

In the field of oncology, derivatives of this compound have been evaluated for their antiproliferative activity against various cancer cell lines. This includes cells from lung, colon, brain, ovary, kidney, prostate, and breast tumors, as well as human leukemia and melanoma .

HIV Inhibition

There is evidence to suggest that this compound could be used in the design and synthesis of derivatives aimed at inhibiting HIV. The potential applications in antiretroviral therapy are significant, given the ongoing need for effective HIV treatments .

特性

IUPAC Name |

4-oxo-4-(2-oxo-1,2-diphenylethoxy)butanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16O5/c19-15(20)11-12-16(21)23-18(14-9-5-2-6-10-14)17(22)13-7-3-1-4-8-13/h1-10,18H,11-12H2,(H,19,20)/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIXPXNUZJCCKGO-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(=O)C2=CC=CC=C2)OC(=O)CCC(=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15O5- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80605193 |

Source

|

| Record name | 4-Oxo-4-(2-oxo-1,2-diphenylethoxy)butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80605193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Oxo-4-(2-oxo-1,2-diphenylethoxy)butanoate | |

CAS RN |

24248-42-8 |

Source

|

| Record name | 4-Oxo-4-(2-oxo-1,2-diphenylethoxy)butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80605193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Bromo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B1286582.png)

![Benzyl 5-fluorospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B1286584.png)

![2-amino-N-methyl-N-[2-(pyridin-2-yl)ethyl]acetamide](/img/structure/B1286607.png)